7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate
Overview
Description
The compound is a complex organic molecule that includes several functional groups. These include a benzoyl group, a dioxohexahydroimidazopyrazine group, and a piperidine carboxylate group. Each of these groups contributes to the overall properties of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the benzoyl group might undergo reactions typical of carbonyl compounds, while the piperidine ring might participate in reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by the functional groups present and their arrangement in the molecule .Scientific Research Applications
AIG1 Inhibition
JJH260 is known to be an AIG1 inhibitor . AIG1, or androgen-induced gene 1, is an enzyme that plays a role in various biological processes. By inhibiting AIG1, JJH260 could potentially be used in research related to these processes .
Fluorophosphonate Reactivity
The compound has been found to inhibit the fluorophosphonate reactivity of AIG1 . This could make it useful in studies investigating the role of fluorophosphonates in biological systems .
Fatty Acid Hydrolysis
JJH260 has been shown to inhibit the hydrolysis of fatty acid esters of hydroxy fatty acids (FAHFAs) by AIG1 . This could have implications for research into lipid metabolism and related diseases .
Cell Studies
Given its effects on AIG1, JJH260 could be used in cell studies , particularly those involving HEK293T cells . These cells are often used in biological and medical research .
Drug Development
The unique properties of JJH260 could potentially make it a candidate for drug development . Its ability to inhibit AIG1 and affect FAHFA hydrolysis could be harnessed to develop new treatments for diseases related to these processes .
Chemical Research
The complex structure of JJH260 makes it interesting for chemical research . Studying its synthesis and reactions could provide valuable insights into organic chemistry .
Safety And Hazards
Future Directions
properties
IUPAC Name |
[7-[4-(dimethylamino)benzoyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34ClN5O5/c1-31(2)24-11-7-22(8-12-24)26(36)33-17-18-34-25(19-33)27(37)35(28(34)38)40-29(39)32-15-13-21(14-16-32)4-3-20-5-9-23(30)10-6-20/h5-12,21,25H,3-4,13-19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISSJZZMOJQTIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN3C(C2)C(=O)N(C3=O)OC(=O)N4CCC(CC4)CCC5=CC=C(C=C5)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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